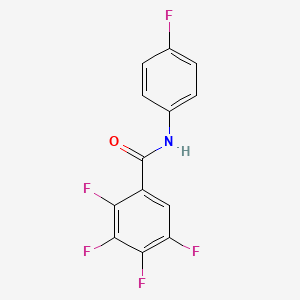
2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFB is a white crystalline solid that belongs to the class of amide compounds. It has a molecular formula of C13H7F5NO, and a molecular weight of 305.19 g/mol.
Mécanisme D'action
The mechanism of action of 2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide is not fully understood. However, it is believed to exert its anti-cancer activity through the inhibition of tubulin polymerization, which is essential for cell division. 2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide has been shown to exhibit several biochemical and physiological effects. In addition to its anti-cancer activity, it has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide has also been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it an attractive candidate for the development of new anti-cancer drugs. However, one of the limitations of using 2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in certain lab settings.
Orientations Futures
There are several future directions for the research and development of 2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide. One area of interest is in the development of new anti-cancer drugs based on 2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide. Researchers are also exploring the potential use of 2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide in the treatment of other diseases, such as inflammation and bacterial infections. Additionally, new synthesis methods for 2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide are being developed to improve its solubility and ease of use in lab experiments.
Conclusion:
In conclusion, 2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its anti-cancer, anti-inflammatory, and anti-bacterial properties make it an attractive candidate for the development of new drugs and treatments. With further research and development, 2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide could have a significant impact on the field of medicinal chemistry and beyond.
Méthodes De Synthèse
The synthesis of 2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-fluoroaniline with 2,3,4,5-tetrafluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide.
Applications De Recherche Scientifique
2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of medicinal chemistry. 2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide has been shown to exhibit potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been found to possess anti-inflammatory and anti-bacterial properties.
Propriétés
IUPAC Name |
2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO/c14-6-1-3-7(4-2-6)19-13(20)8-5-9(15)11(17)12(18)10(8)16/h1-5H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTRMZPHSKLLGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11,12,13,14-tetrahydro-10H-cyclohepta[4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5728808.png)
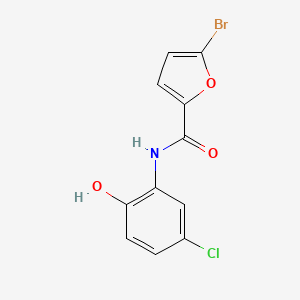
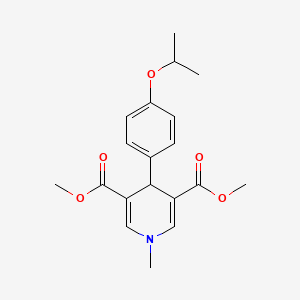
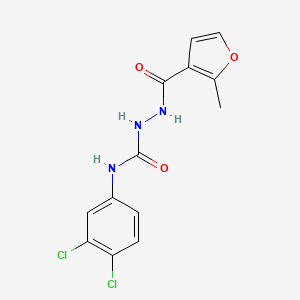
![2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid](/img/structure/B5728841.png)
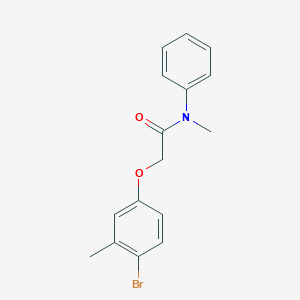
![N-{4-[N-(diphenylacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5728865.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5728871.png)
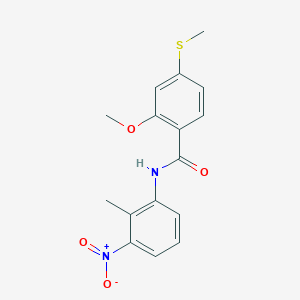

![N-[2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5728894.png)
![2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5728897.png)
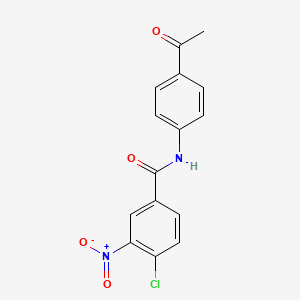
![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5728902.png)